molecular formula C7H8N2O2 B8659163 2-Amino-6-hydroxymethyl-pyridine-3-carbaldehyde

2-Amino-6-hydroxymethyl-pyridine-3-carbaldehyde

Cat. No.: B8659163
M. Wt: 152.15 g/mol
InChI Key: UQZNHDPJIUVJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-hydroxymethyl-pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-6-(hydroxymethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c8-7-5(3-10)1-2-6(4-11)9-7/h1-3,11H,4H2,(H2,8,9)

InChI Key

UQZNHDPJIUVJHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CO)N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-6-methoxymethyl-pyridine-3-carbaldehyde (57 mg, 0.34 mmol) described in Manufacturing Example 26-1-6 and dichloromethane (2 mL) was added boron tribromide (1.0 mL, 1 M dichloromethane solution, 1.0 mmol) at −78° C., which was stirred for 1 hour at 0° C. The reaction mixture was cooled to −78° C., methanol was added at the same temperature, and the excess reagent was quenched. The reaction mixture was gradually allowed to room temperature and was neutralized by adding an ammonium aqueous solution (28%). Water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=4:1) to obtain the title compound (18 mg, 34%).
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
34%

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